Anti-Emetic Potency of Thioproperazine vs. Chlorpromazine and Perphenazine (Head-to-Head in Apomorphine-Induced Emesis Model in Dogs)
Thioproperazine methanesulphonate, the active moiety corresponding to Thioproperazine-d3 Difumarate, was systematically compared against 11 other phenothiazine derivatives for anti-emetic activity in an apomorphine-induced emesis model in dogs. Results demonstrated that thioproperazine methanesulphonate was 300 times more active than chlorpromazine hydrochloride and twice as active as perphenazine sodium citrate [1].
| Evidence Dimension | Anti-emetic potency (PD50 relative to chlorpromazine HCl standard) |
|---|---|
| Target Compound Data | Thioproperazine methanesulphonate: PD50 relative potency = 300× chlorpromazine HCl |
| Comparator Or Baseline | Chlorpromazine hydrochloride (standard, potency defined as 1×); Perphenazine sodium citrate (relative potency = 150× chlorpromazine HCl) |
| Quantified Difference | 300× more active than chlorpromazine; 2× more active than perphenazine |
| Conditions | Apomorphine-induced emesis in dogs; PD50 determination; 12 phenothiazine derivatives compared |
Why This Matters
This head-to-head potency data establishes that thioproperazine is pharmacologically non-interchangeable with lower-potency phenothiazines like chlorpromazine or perphenazine, making the deuterated analogue essential for bioanalytical studies where the parent drug's high potency requires sensitive, matrix-compensated quantitation.
- [1] Bhargava KP, Chandra O. Anti-emetic activity of phenothiazines in relation to their chemical structure. Br J Pharmacol Chemother. 1963 Dec;21(3):436-40. doi:10.1111/j.1476-5381.1963.tb02011.x. PMID: 14110743. (Thioproperazine methanesulphonate 300× more active than chlorpromazine HCl; 2× more active than perphenazine sodium citrate). View Source
